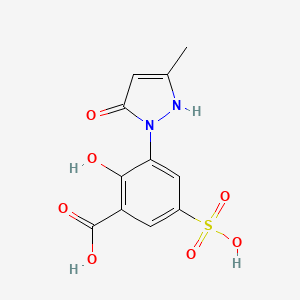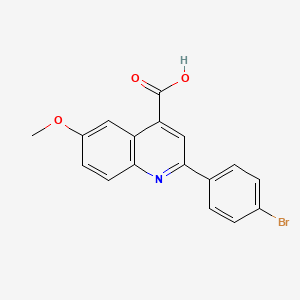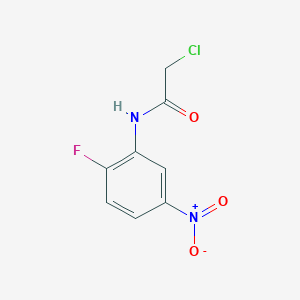
4-(5-Nitropyrimidin-2-yl)morpholine
Übersicht
Beschreibung
4-(5-Nitropyrimidin-2-yl)morpholine is a heterocyclic compound that combines a morpholine ring with a nitropyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitropyrimidin-2-yl)morpholine typically involves the reaction of 2-chloro-5-nitropyrimidine with morpholine in the presence of a base such as N-ethyl-N,N-diisopropylamine in acetonitrile at room temperature for 72 hours . Another method involves the use of palladium on activated carbon as a catalyst in hydrogenation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Nitropyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using hydrogenation with palladium on activated carbon.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Reduction: Hydrogen gas with palladium on activated carbon as a catalyst.
Major Products
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Reduction: The major product is 4-(5-aminopyrimidin-2-yl)morpholine.
Wissenschaftliche Forschungsanwendungen
4-(5-Nitropyrimidin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents.
Biological Studies: The compound’s derivatives are studied for their biological activities, including anti-inflammatory and antiviral properties.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-(5-Nitropyrimidin-2-yl)morpholine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, these compounds may inhibit the activity of certain kinases or other proteins involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(5-Nitropyrimidin-2-yl)morpholine is unique due to the presence of both a nitropyrimidine and a morpholine ring, which confer specific chemical reactivity and biological activity. Its derivatives have shown significant potential in medicinal chemistry, particularly in the development of anticancer agents .
Eigenschaften
IUPAC Name |
4-(5-nitropyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c13-12(14)7-5-9-8(10-6-7)11-1-3-15-4-2-11/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLHMKXVISWUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385694 | |
| Record name | 4-(5-nitropyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65735-66-2 | |
| Record name | 4-(5-nitropyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1608178.png)



![4-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1608189.png)


![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)

![[3-(2-Bromophenoxy)propyl]dimethylamine](/img/structure/B1608195.png)


